Nnc 63-0532

Description

Structure

3D Structure

Properties

IUPAC Name |

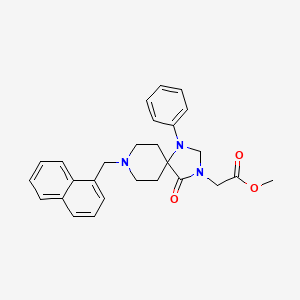

methyl 2-[8-(naphthalen-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEIKQVUTKGLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397885 | |

| Record name | NNC 63-0532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250685-44-0 | |

| Record name | NNC 63-0532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NNC 63-0532: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin receptor, also known as the Orphanin FQ (N/OFQ) receptor or ORL-1.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: NOP Receptor Agonism

The primary mechanism of action of this compound is its function as a potent agonist at the Nociceptin Opioid Peptide (NOP) receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like this compound, couples to inhibitory G-proteins (Gαi/Gαo).[3] This interaction initiates a cascade of intracellular signaling events.

Activation of the Gαi/Gαo subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Concurrently, the βγ-subunit of the G-protein can modulate ion channel activity, leading to the inhibition of N-, L-, and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The collective effect of these signaling events is a reduction in neuronal excitability.

While some databases have listed this compound as a T-type calcium channel blocker, the predominant body of scientific literature supports its primary role as a potent NOP receptor agonist.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human NOP (ORL-1) | --- | --- | 7.3 ± 0.9 | |

| Human μ-opioid | --- | --- | 140 ± 22 | |

| Human κ-opioid | --- | --- | 405 ± 54 | |

| Dopamine D2S | --- | --- | 209 | |

| Dopamine D3 | --- | --- | 133 | |

| Dopamine D4.4 | --- | --- | 107 |

Table 2: Functional Potency & Efficacy (EC50/IC50)

| Assay | Receptor | Effect | EC50/IC50 (nM) | Reference |

| [35S]-GTPγS Binding | Human NOP (ORL-1) | Agonist | 305 ± 26 | |

| cAMP Formation | Human NOP (ORL-1) | Agonist (Inhibition) | 109 ± 11 | |

| [35S]-GTPγS Binding | Human μ-opioid | Agonist | >10,000 | |

| GIRK Channel Activation | NOP Receptor | Agonist | 56.0 ± 9.3 | |

| Dopamine D2S | --- | Antagonist/Weak Partial Agonist | 2830 |

Signaling Pathway Visualization

The signaling cascade initiated by this compound at the NOP receptor is illustrated below.

Caption: this compound signaling at the NOP receptor.

Experimental Protocols

The pharmacological profile of this compound was determined using standard molecular pharmacology assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for the NOP receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human NOP receptor are prepared.

-

Incubation: A fixed concentration of a radiolabeled NOP receptor ligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

-

Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]-GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

-

G-Protein Activation: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

-

Separation & Detection: The reaction is stopped, and the amount of [³⁵S]-GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Caption: Workflow for a [³⁵S]-GTPγS binding assay.

Conclusion

This compound is a valuable research tool characterized as a potent and selective non-peptide agonist of the NOP receptor. Its mechanism of action involves the activation of inhibitory G-proteins, leading to the suppression of adenylyl cyclase and modulation of calcium and potassium channel activities. This results in a net decrease in neuronal excitability. The quantitative data and experimental frameworks provided herein offer a comprehensive technical foundation for professionals in the fields of pharmacology and drug development.

References

- 1. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4. 5]dec-3-yl)-acetic acid methyl ester (this compound) is a novel potent nociceptin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

NNC 63-0532: A Selective NOP Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3][4] Developed through chemical modification of the non-selective agonist spiroxatrine, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NOP receptor system.[2] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding profile, functional activity, signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the NOP receptor and other relevant receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Human NOP (ORL1) | [125I]-Tyr14-Nociceptin | Membranes from BHK cells expressing ORL1 | 7.3 ± 0.9 | |

| Rat NOP | [125I]-Tyr14-Nociceptin | Rat brain membranes | 11 ± 1 | |

| Human µ-opioid | [3H]-DAMGO | Membranes from cells expressing µ-opioid receptor | 140 ± 22 | |

| Human κ-opioid | [3H]-U69,593 | Membranes from cells expressing κ-opioid receptor | 405 ± 54 | |

| Rat opioid (non-selective) | [3H]-diprenorphine | Rat cortical membranes | 560 ± 55 | |

| Human Dopamine D2S | [3H]-Spiperone | Membranes from cells expressing D2S receptor | 209 ± 32 | |

| Human Dopamine D3 | [3H]-Spiperone | Membranes from cells expressing D3 receptor | 133 ± 14 | |

| Human Dopamine D4.4 | [3H]-Spiperone | Membranes from cells expressing D4.4 receptor | 107 ± 9 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Preparation | Parameter | Value (nM) | Efficacy | Reference |

| [35S]GTPγS Binding | Human NOP (ORL1) | Membranes from BHK cells expressing ORL1 | EC50 | 305 | 95 ± 4% (relative to nociceptin) | |

| Inhibition of cAMP formation | Human NOP (ORL1) | BHK cells expressing ORL1 | EC50 | - | 98 ± 3% (relative to nociceptin) | |

| [35S]GTPγS Binding | Human µ-opioid | Membranes from cells expressing µ-opioid receptor | EC50 | >10,000 | Weak agonist | |

| Microphysiometry | Human Dopamine D2S | Cells expressing D2S receptor | IC50 | 2830 | Antagonist/weak partial agonist | |

| GIRK Channel Activation | NOP | AtT-20 cells expressing NOP receptor | EC50 | 56.0 ± 9.3 | Full agonist |

Signaling Pathways

This compound acts as a G protein-biased agonist at the NOP receptor. Upon binding, it preferentially activates G protein-dependent signaling cascades while having minimal to no engagement with the β-arrestin pathway. This biased agonism is a key feature of its pharmacological profile. The primary signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of G proteins by this compound can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor through competitive displacement of a radiolabeled ligand.

References

NNC 63-0532: A Technical Guide to its Pharmacology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2][3][4] As a brain-penetrant compound, it serves as a critical tool for investigating the physiological and pathological roles of the NOP receptor system. This document provides an in-depth overview of the pharmacology of this compound, including its binding affinity, functional activity, and mechanism of action. Furthermore, it explores the therapeutic potential of modulating the NOP receptor system, as suggested by studies involving this and similar compounds. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Pharmacology

This compound is a derivative of spiroxatrine, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester. Its primary pharmacological action is as a potent agonist at the NOP receptor.

Mechanism of Action

This compound activates the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor family. Upon activation, the NOP receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the modulation of ion channels. Studies suggest that this compound may act as a G-protein biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This bias could have significant implications for its therapeutic profile, potentially separating desired therapeutic effects from adverse effects like receptor desensitization and tolerance.

Binding Profile and Selectivity

This compound exhibits high affinity for the human NOP receptor with a Ki value of 7.3 nM. It displays significant selectivity for the NOP receptor over other opioid and dopamine receptors. The binding affinities for various receptors are summarized in the table below.

| Receptor Target | Radioligand | Source | Ki (nM) | Selectivity Ratio (Ki Target / Ki NOP) | Reference |

| NOP (ORL1) | [3H]-Nociceptin | Human | 7.3 ± 0.9 | 1 | |

| μ-opioid (MOP) | [3H]-DAMGO | Human | 140 ± 22 | ~19.2 | |

| κ-opioid (KOP) | [3H]-CI-977 | Human | 405 ± 54 | ~55.5 | |

| δ-opioid (DOP) | [3H]-Naltrindole | Human | > 1000 | > 137 | |

| Dopamine D2S | [3H]-Spiperone | Human | 209 ± 32 | ~28.6 | |

| Dopamine D3 | [3H]-Spiperone | Human | 133 ± 14 | ~18.2 | |

| Dopamine D4.4 | [3H]-Spiperone | Human | 107 ± 9 | ~14.7 |

Table 1: Binding affinities of this compound at various human receptors.

Functional Activity

In functional assays, this compound acts as a full agonist at the NOP receptor, with an efficacy comparable to the endogenous ligand nociceptin. Its potency in functional assays is lower than its binding affinity, a common observation for GPCRs.

| Assay | Receptor | Cell Line | Parameter | Value | Reference |

| [35S]-GTPγS Binding | NOP (ORL1) | BHK | EC50 | 305 ± 26 nM | |

| cAMP Inhibition | NOP (ORL1) | BHK | EC50 | 109 ± 11 nM | |

| [35S]-GTPγS Binding | μ-opioid | CHO | EC50 | > 10,000 nM | |

| Dopamine D2S Antagonism | Dopamine D2S | CHO | IC50 | 2830 nM |

Table 2: Functional activity of this compound in various in vitro assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: NOP receptor signaling pathway activated by this compound.

Caption: Biased agonism of this compound at the NOP receptor.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assays

This protocol is a generalized method for determining the binding affinity (Ki) of this compound for a specific receptor.

-

Membrane Preparation: Cells stably expressing the human receptor of interest (e.g., NOP, MOP, D2) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Nociceptin for NOP) and varying concentrations of the competitor ligand (this compound).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add the cell membranes, [35S]-GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure the G-protein is in its inactive state), and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated [35S]-GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters and quantify the bound [35S]-GTPγS using a scintillation counter.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS. The agonist-stimulated binding is calculated, and data are analyzed using non-linear regression to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).

Therapeutic Potential

The role of the NOP receptor in various physiological processes suggests a broad therapeutic potential for selective agonists like this compound.

-

Pain and Analgesia: The NOP system has a complex role in nociception. While the endogenous ligand N/OFQ can have anti-analgesic or hyperalgesic effects in some contexts, NOP agonists are being investigated for specific pain conditions. Interestingly, in vivo studies have shown that this compound can produce anti-analgesia, particularly mimicking the effects of certain agonist-antagonist opioids. This suggests a potential role in modulating opioid tolerance and dependence.

-

Anxiety and Depression: The NOP receptor is expressed in brain regions involved in emotion and stress. Preclinical studies suggest that NOP agonists may have anxiolytic properties.

-

Drug Addiction and Reward: The NOP system interacts with the brain's reward pathways. Modulating this system could offer a new therapeutic avenue for substance use disorders.

-

Other Potential Applications: Research has implicated the NOP system in learning and memory, appetite control, and cardiovascular function, suggesting a wider range of potential therapeutic applications.

It is important to note that while the voltage-gated potassium channel Kv1.3 is a target for autoimmune diseases, current research has not established a link between this compound and this channel. The primary and well-documented activity of this compound is its agonist action at the NOP receptor.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the NOP receptor. Its high affinity, selectivity, and brain-penetrant nature make it suitable for both in vitro and in vivo studies. While its therapeutic potential is still under investigation, its ability to modulate the NOP system opens up possibilities for developing novel treatments for pain, mood disorders, and addiction. Future research should continue to explore the nuanced effects of NOP receptor agonism, including the implications of biased signaling, to fully realize its therapeutic promise.

References

- 1. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester (this compound) is a novel potent nociceptin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4. 5]dec-3-yl)-acetic acid methyl ester (this compound) is a novel potent nociceptin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. rndsystems.com [rndsystems.com]

NNC 63-0532: A Technical Guide for the Investigation of Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This centrally active compound has emerged as a critical pharmacological tool for elucidating the role of the NOP receptor system in various physiological and pathological processes, most notably in the modulation of pain.[2][3] Unlike classical opioids that act on mu (μ), delta (δ), and kappa (κ) receptors, this compound and other NOP agonists offer a distinct mechanism of action, presenting a promising avenue for the development of novel analgesics with potentially fewer side effects.[4] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, key experimental protocols for its use in pain research, and a summary of its signaling pathways.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human NOP receptor. Its pharmacological characteristics have been determined through a variety of in vitro assays, which are summarized in the tables below.

Binding Affinity and Selectivity

The binding affinity of this compound is typically determined through competitive radioligand binding assays, where it displaces a radiolabeled ligand from the NOP receptor. Its selectivity is assessed by comparing its affinity for the NOP receptor to its affinity for other receptors, particularly other opioid and dopamine receptors.

| Receptor | Radioligand | Preparation | Kᵢ (nM) | Selectivity (fold vs. NOP) | Reference |

| NOP (ORL-1) | [¹²⁵I]-Tyr¹⁴-Nociceptin | BHK cells expressing hORL1 | 7.3 ± 0.9 | - | |

| μ-opioid | [³H]-DAMGO | Membranes expressing hμ-opioid receptor | 140 ± 22 | ~19 | |

| κ-opioid | - | Membranes expressing hκ-opioid receptor | 405 ± 54 | ~55 | |

| Dopamine D₂S | - | Membranes expressing hD₂S receptor | 209 ± 32 | ~29 | |

| Dopamine D₃ | - | Membranes expressing hD₃ receptor | 133 ± 14 | ~18 | |

| Dopamine D₄.₄ | - | Membranes expressing hD₄.₄ receptor | 107 ± 9 | ~15 |

Table 1: Binding Affinity (Kᵢ) and Selectivity of this compound.

Functional Efficacy

The functional activity of this compound as a NOP receptor agonist is evaluated through various functional assays that measure downstream signaling events upon receptor activation. These assays include GTPγS binding, inhibition of cyclic AMP (cAMP) formation, and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

| Assay | Cell Line/Preparation | Parameter | This compound | Nociceptin (Reference) | Reference |

| [³⁵S]-GTPγS Binding | Membranes from BHK/ORL1 cells | EC₅₀ (nM) | 305 ± 26 | 2.0 ± 0.1 | |

| Efficacy (% of Nociceptin) | 95 ± 4 | 100 | |||

| cAMP Inhibition | BHK cells expressing ORL1 | EC₅₀ (nM) | 109 ± 11 | 0.83 ± 0.15 | |

| Efficacy (% of Nociceptin) | 98 ± 3 | 100 | |||

| GIRK Channel Activation | AtT-20 cells with hNOP receptor | EC₅₀ (nM) | 56.0 ± 9.3 | 1.5 ± 0.4 | |

| Efficacy | Full Agonist | Full Agonist | |||

| β-Arrestin Recruitment | - | Efficacy | No significant recruitment | - |

Table 2: Functional Efficacy of this compound in In Vitro Assays.

Signaling Pathways in Pain Modulation

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing pain perception. The NOP receptor primarily couples to Gαi/o proteins.

Upon binding of this compound, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. The dissociated Gβγ subunits directly inhibit voltage-gated calcium channels, reducing calcium influx, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. These actions collectively decrease neuronal excitability and inhibit the release of pronociceptive neurotransmitters, resulting in analgesia.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in studying the effects of this compound on pain modulation.

In Vitro Assays

This assay determines the binding affinity (Kᵢ) of this compound for the NOP receptor.

-

Materials:

-

Membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP or BHK-hORL1).

-

Radioligand (e.g., [¹²⁵I]-Tyr¹⁴-Nociceptin or [³H]-Nociceptin).

-

This compound stock solution.

-

Non-specific binding control (e.g., a high concentration of unlabeled Nociceptin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation counter and scintillation fluid.

-

Filtration apparatus with glass fiber filters (e.g., GF/C).

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes (typically 5-20 µg of protein per well), and the various concentrations of this compound.

-

For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a saturating concentration of unlabeled Nociceptin.

-

Add the radioligand at a concentration near its Kₔ value to all wells.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

This functional assay measures the activation of G-proteins by this compound.

-

Materials:

-

Membranes from cells expressing the NOP receptor.

-

[³⁵S]-GTPγS.

-

Unlabeled GTPγS for non-specific binding.

-

GDP.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation Proximity Assay (SPA) beads (e.g., WGA-coated) or filtration apparatus.

-

-

Procedure (SPA format):

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, GDP (to a final concentration of ~10-30 µM), and SPA beads.

-

Add the different concentrations of this compound. For basal binding, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Initiate the reaction by adding [³⁵S]-GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Centrifuge the plate to allow the beads to settle.

-

Measure the radioactivity in a microplate scintillation counter.

-

Plot the specific binding against the concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.

-

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the NOP receptor.

-

Forskolin.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-treat the cells with the phosphodiesterase inhibitor for a short period.

-

Add serial dilutions of this compound to the wells and incubate.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve to determine the IC₅₀ and maximal inhibition of cAMP production by this compound.

-

In Vivo Pain Model

This test assesses mechanical nociceptive thresholds in rodents and is used to evaluate the analgesic effects of this compound.

-

Apparatus:

-

A commercially available paw pressure analgesy meter (e.g., Ugo Basile). This device applies a linearly increasing mechanical force to the rodent's paw.

-

-

Animals:

-

Male Sprague-Dawley rats are commonly used.

-

-

Procedure:

-

Acclimatization and Habituation: Acclimate the animals to the housing facility for at least one week. For several days prior to the experiment, habituate the animals to the handling and restraint procedure to minimize stress-induced analgesia.

-

Baseline Measurement: Gently restrain the rat, for example, by wrapping it in a soft cloth. Apply the pointed plunger of the analgesy meter to the dorsal surface of the hind paw and gradually increase the pressure. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold (in grams). Take 2-3 baseline readings for each animal and average them.

-

Drug Administration: Administer this compound (e.g., dissolved in a suitable vehicle) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). A control group should receive the vehicle alone.

-

Post-treatment Measurements: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug threshold - pre-drug threshold) / (cut-off pressure - pre-drug threshold)] x 100. A cut-off pressure is established to prevent tissue damage.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NOP receptor in pain modulation. Its high potency and selectivity, coupled with its central activity, make it an ideal probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its pharmacological properties and detailed protocols for its application in pain research. The unique signaling profile of this compound, particularly its biased agonism towards G-protein pathways, offers exciting possibilities for the development of novel analgesics with improved safety profiles. Researchers utilizing this compound will contribute to a deeper understanding of the NOP receptor system and its potential as a therapeutic target for the management of pain.

References

NNC 63-0532: A Technical Guide to its Role in Anxiety and Depression Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This receptor system is implicated in a wide range of physiological and pathological processes, including pain, reward, and mood regulation.[1][2] Consequently, this compound has emerged as a critical pharmacological tool for elucidating the role of the NOP receptor in anxiety and depression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols relevant to its study in the context of anxiety and depression research.

Core Mechanism of Action: A G Protein-Biased NOP Receptor Agonist

This compound functions as a full agonist at the NOP receptor, exhibiting a distinct signaling bias towards G protein-mediated pathways over β-arrestin recruitment. Activation of the NOP receptor by this compound primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal hyperpolarization. This biased agonism is a key characteristic that may differentiate its therapeutic potential and side-effect profile from other NOP receptor agonists.

Data Presentation

In Vitro Pharmacology of this compound

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound at the NOP receptor and other relevant receptors.

| Binding Affinity (Ki) Data | |||

| Receptor | Species | Ki (nM) | Reference |

| NOP (ORL-1) | Human | 7.3 ± 0.9 | |

| μ-Opioid (MOP) | Human | 140 ± 22 | |

| κ-Opioid (KOP) | Human | 405 ± 54 | |

| Dopamine D2S | Human | 209 ± 32 | |

| Dopamine D3 | Human | 133 ± 14 | |

| Dopamine D4.4 | Human | 107 ± 9 |

| Functional Activity Data | ||||

| Assay | Receptor | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | NOP (ORL-1) | EC₅₀ | 305 ± 26 | |

| cAMP Inhibition | NOP (ORL-1) | EC₅₀ | 109 ± 11 | |

| GIRK Channel Activation | NOP | EC₅₀ | 56.0 ± 9.3 | |

| [³⁵S]GTPγS Binding | μ-Opioid | EC₅₀ | >10,000 | |

| Dopamine D2S Functional Assay | Dopamine D2S | IC₅₀ (antagonist) | 2830 ± 490 |

Preclinical Behavioral Data of NOP Receptor Agonists

| Compound | Behavioral Test | Species | Effect | Dosage | Reference |

| Ro 64-6198 | Elevated Plus-Maze | Rat | Increased open arm transitions and time spent in open arms | 0.32-3 mg/kg, i.p. | |

| SCH 221510 | Elevated Plus-Maze | Rat, Gerbil | Anxiolytic-like effects | 1-30 mg/kg, p.o. | |

| This compound | Defensive Behavior (vs. Bicuculline) | Rat | Pro-aversive effect (increased defensive behavior) | Microinjection into substantia nigra pars reticulata |

It is noteworthy that the pro-aversive effect observed with this compound was in a specific brain region and context, which may not reflect the overall systemic effect of the compound. Generally, activation of NOP receptors is associated with anxiolytic-like effects, while blockade of these receptors tends to produce antidepressant-like effects in animal models.

Experimental Protocols

cAMP Inhibition Assay

Objective: To determine the potency and efficacy of this compound in inhibiting adenylyl cyclase activity via the NOP receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human NOP receptor (e.g., CHO or HEK293 cells).

-

Assay Principle: The assay measures the accumulation of cAMP in response to stimulation with forskolin, an adenylyl cyclase activator. Agonists of Gαi/o-coupled receptors like the NOP receptor will inhibit this forskolin-stimulated cAMP production.

-

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (Emax).

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by the NOP receptor in response to this compound.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the NOP receptor.

-

Assay Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with various concentrations of this compound, a fixed concentration of GDP (to facilitate nucleotide exchange), and [³⁵S]GTPγS in an appropriate assay buffer.

-

Incubate for 60-90 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding determined in the presence of excess unlabeled GTPγS) against the logarithm of the this compound concentration. Determine the EC₅₀ and Emax from the resulting dose-response curve.

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

Objective: To assess the functional coupling of the NOP receptor to GIRK channels following activation by this compound.

Methodology:

-

Cell Line: Use a cell line endogenously or heterologously expressing both the NOP receptor and GIRK channels (e.g., AtT-20 cells).

-

Assay Principle: Activation of Gαi/o-coupled receptors leads to the release of Gβγ subunits, which directly activate GIRK channels, causing potassium efflux and membrane hyperpolarization. This change in membrane potential can be measured using a fluorescent membrane potential-sensitive dye.

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence over time.

-

-

Data Analysis: The decrease in fluorescence intensity corresponds to membrane hyperpolarization. Plot the change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Visualizations

This compound Signaling Pathway at the NOP Receptor```dot

Caption: Workflow for a typical cAMP inhibition assay.

Logical Relationship between NOP Receptor Modulation and Affective Behaviors

Caption: Relationship between NOP receptor modulation and behavior.

Conclusion

This compound is an invaluable tool for dissecting the complex role of the NOP receptor in anxiety and depression. Its G protein-biased agonism provides a unique opportunity to probe the specific signaling pathways that mediate the effects of NOP receptor activation on mood and affective states. While further research is needed to fully characterize its behavioral profile, particularly with systemic administration in standardized anxiety and depression models, the existing data on this compound and other NOP agonists provide a strong rationale for its continued investigation as a potential therapeutic lead and a crucial research compound. The detailed protocols and data presented in this guide are intended to facilitate such research and contribute to a deeper understanding of the NOP receptor system in neuropsychiatric disorders.

References

Investigating Drug Addiction Pathways with NNC 63-0532: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Drug addiction remains a significant challenge in neuroscience and pharmacology, with the mesolimbic dopamine system playing a central role in reward and reinforcement. The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, or ORL-1) has emerged as a critical modulator of this system and a promising target for therapeutic intervention. This technical guide focuses on NNC 63-0532, a potent, centrally active, non-peptide agonist for the NOP receptor. Unlike compounds directly targeting dopamine transporters, this compound offers a distinct mechanism for probing addiction pathways by modulating the intrinsic activity of dopamine neurons. This document provides an in-depth overview of its mechanism of action, detailed protocols for key in vitro and in vivo experiments, and a framework for interpreting data to elucidate the role of the NOP system in the pathophysiology of addiction.

Introduction to this compound

This compound is a selective and potent agonist for the NOP receptor, the fourth member of the opioid receptor family.[1][2] Unlike classical opioid receptors (μ, δ, κ), the NOP receptor and its endogenous ligand, N/OFQ, do not produce rewarding effects on their own and are not associated with addiction liability.[3] Instead, activation of the NOP system generally exerts an "anti-reward" or modulatory effect, capable of attenuating the reinforcing properties of various drugs of abuse, including cocaine, morphine, and alcohol.[3][4]

This compound is a brain-penetrant small molecule, making it an invaluable tool for studying the central effects of NOP receptor activation following systemic administration. A crucial characteristic of this compound is its nature as a G protein-biased agonist. It potently stimulates G protein signaling but is notably weak at recruiting β-arrestin or inducing receptor phosphorylation and internalization. This biased signaling profile allows for the specific investigation of G protein-mediated pathways in addiction, separate from arrestin-dependent mechanisms.

Mechanism of Action and Receptor Binding Profile

The primary mechanism of this compound is the activation of NOP receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory Gαi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the modulation of ion channels, typically causing neuronal hyperpolarization. In brain regions critical for reward, such as the Ventral Tegmental Area (VTA), this inhibitory action reduces the firing rate of dopamine neurons, thereby decreasing dopamine release in projection areas like the Nucleus Accumbens (NAc).

NOP Receptor Signaling Pathway in Dopamine Neurons

Activation of NOP receptors on VTA dopamine neurons by an agonist like this compound triggers a signaling cascade that ultimately dampens the mesolimbic reward circuit.

Caption: NOP receptor activation by this compound inhibits VTA dopamine neurons.

Quantitative Data: Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of this compound for the human NOP receptor and key off-targets. This selectivity profile is essential for designing experiments and interpreting results.

| Receptor Target | Parameter | Value (nM) | Reference(s) |

| NOP Receptor (ORL-1) | Ki | 7.3 | |

| EC₅₀ (cAMP) | 305 | ||

| μ-Opioid Receptor (MOP) | Ki | 140 | |

| κ-Opioid Receptor (KOP) | Ki | 405 | |

| Dopamine D₂ₛ Receptor | Ki | 209 | |

| IC₅₀ (Functional Antagonist) | 2830 | ||

| Dopamine D₃ Receptor | Ki | 133 | |

| Dopamine D₄.₄ Receptor | Ki | 107 |

Experimental Protocols

Investigating the effects of this compound involves a combination of in vitro functional assays and in vivo behavioral and neurochemical paradigms.

In Vitro Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the initial step of G protein activation and is ideal for determining the potency (EC₅₀) and efficacy of an agonist like this compound.

Objective: To quantify this compound-stimulated G protein activation in membranes expressing the NOP receptor.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human NOP receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in NOP receptors (e.g., striatum, cortex).

-

Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and a GDP concentration optimized to maintain a low basal signal. Saponin may be included to permeabilize vesicles.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Varying concentrations of this compound (or other test compounds).

-

Prepared cell membranes.

-

For antagonist studies, pre-incubate the antagonist with membranes before adding the agonist.

-

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination & Separation: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

-

Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of this compound. Use non-linear regression to calculate the EC₅₀ and Emax values.

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Protocol: Microdialysis in the Nucleus Accumbens

This neurochemical technique allows for the real-time measurement of extracellular neurotransmitter levels (e.g., dopamine) in awake, freely moving animals.

Objective: To measure the effect of systemic this compound administration on dopamine levels in the NAc.

Methodology:

-

Probe Construction: Fabricate or purchase a concentric microdialysis probe with a semi-permeable membrane (typically 2-4 mm active length).

-

Stereotaxic Surgery: Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame. Implant a guide cannula aimed at the NAc shell or core (Coordinates relative to Bregma: e.g., AP +1.5 mm, ML -0.8 mm, DV -7.1 mm from skull). Secure the cannula assembly with dental cement. Allow the animal to recover for several days.

-

Probe Insertion & Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Allow the system to stabilize for at least 60-90 minutes. Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

-

Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration for each animal.

Caption: Experimental workflow for in vivo microdialysis.

In Vivo Protocol: Conditioned Place Preference (CPP)

CPP is a standard behavioral paradigm used to assess the rewarding or aversive properties of drugs, or how a compound might interfere with the rewarding properties of another drug.

Objective: To determine if this compound can block the acquisition of CPP induced by a drug of abuse (e.g., cocaine).

Methodology:

-

Apparatus: Use a standard three-chamber CPP apparatus. The two larger conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

-

Phase 1: Pre-Conditioning (Habituation & Baseline Preference):

-

On Day 1, place the animal (mouse or rat) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

-

Record the time spent in each chamber to establish any initial bias. Animals showing a strong unconditioned preference for one chamber (>65-70% of the time) may be excluded.

-

-

Phase 2: Conditioning (8 Days):

-

This phase consists of alternating injections of the drug of abuse and vehicle.

-

On Drug Days (e.g., 1, 3, 5, 7): Administer the drug of abuse (e.g., cocaine 15 mg/kg, i.p.). Immediately confine the animal to one of the conditioning chambers (e.g., the initially non-preferred one) for 30 minutes.

-

On Vehicle Days (e.g., 2, 4, 6, 8): Administer a vehicle injection (e.g., saline, i.p.). Immediately confine the animal to the opposite conditioning chamber for 30 minutes.

-

To Test this compound: Administer this compound (at a desired dose) 15-30 minutes before the cocaine injection on drug days.

-

-

Phase 3: Post-Conditioning (Preference Test):

-

On Day 9, place the animal (in a drug-free state) in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-conditioning phase.

-

Record the time spent in each chamber.

-

-

Data Analysis: Calculate a preference score (Time in drug-paired chamber - Time in vehicle-paired chamber). A significant increase in this score from pre- to post-conditioning indicates a rewarding effect. Successful blockade by this compound would result in no significant change in the preference score.

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

Representative Data and Interpretation

While specific behavioral data for this compound is limited in publicly accessible literature, studies with other potent and selective NOP agonists like Ro 64-6198 and AT-312 provide a strong indication of expected outcomes. These compounds have been shown to effectively reduce cocaine self-administration in rats, a key model of the motivational aspects of addiction.

| Compound | Model | Dose | Effect | Reference |

| Ro 64-6198 | Cocaine Self-Administration (Long Access) | 1 & 3 mg/kg | Dose-dependent decrease in cocaine infusions | |

| AT-312 | Cocaine Self-Administration (Fixed Ratio) | 1 & 3 mg/kg | Dose-dependent decrease in cocaine infusions | |

| Cebranopadol | Cocaine Self-Administration (Fixed Ratio 5) | 25 & 50 µg/kg | Dose-dependent decrease in cocaine infusions |

Interpretation: A reduction in drug self-administration following pre-treatment with this compound would suggest that activation of NOP receptors diminishes the reinforcing value of the drug. This effect is likely mediated by the inhibition of the mesolimbic dopamine pathway, as described in Section 2. It is crucial to include control experiments, such as testing the effect of this compound on self-administration of a natural reward (e.g., sucrose or food pellets), to ensure the observed effects are specific to drug reward and not a result of general motor impairment or suppression of motivation.

Conclusion

This compound is a powerful pharmacological tool for dissecting the contribution of the NOP receptor system to the neurobiology of addiction. Its identity as a G protein-biased agonist provides a unique opportunity to study the consequences of this specific signaling pathway. By combining in vitro characterization of its functional activity with in vivo assessments of its effects on dopamine neurochemistry and addiction-related behaviors, researchers can gain critical insights into a novel pathway for modulating reward circuitry. The protocols and data presented in this guide offer a comprehensive framework for utilizing this compound to explore the therapeutic potential of NOP receptor agonism in treating substance use disorders.

References

- 1. NOP Receptor Agonist Ro 64-6198 Decreases Escalation of Cocaine Self-Administration in Rats Genetically Selected for Alcohol Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nociceptin Receptor as an Emerging Molecular Target for Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. The nociceptin/orphanin FQ receptor (NOP) as a target for drug abuse medications - PubMed [pubmed.ncbi.nlm.nih.gov]

NNC 63-0532: A G Protein-Biased NOP Receptor Agonist and its Implications for Opioid Tolerance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NNC 63-0532 is a potent and selective non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. A significant body of research has characterized this compound as a G protein-biased agonist. This property, defined by the preferential activation of G protein-dependent signaling pathways over β-arrestin-mediated pathways, has positioned this compound as a valuable tool for dissecting the complex pharmacology of the NOP receptor. This technical guide provides a comprehensive overview of this compound, with a particular focus on its signaling properties and the potential effects on the development of opioid tolerance. While direct experimental evidence on the effects of this compound on tolerance to classical opioids like morphine is limited, this guide synthesizes available data on this compound and analogous NOP receptor agonists to provide a detailed perspective for the scientific community.

Introduction

The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, particularly with respect to the development of tolerance, dependence, and respiratory depression. The NOP receptor, a member of the opioid receptor family, has emerged as a promising target for modulating pain and addiction.[1][2] Activation of the NOP receptor can exert a complex, often opposing, influence on the effects of classical mu-opioid receptor (MOR) agonists.[3][4]

This compound is a key pharmacological tool in the study of NOP receptor function.[5] Its defining characteristic is its biased agonism, demonstrating full agonism in G protein-mediated signaling while showing little to no activity in recruiting β-arrestin. This unique profile allows for the specific investigation of the consequences of G protein signaling downstream of the NOP receptor, in isolation from β-arrestin-mediated effects such as receptor desensitization and internalization. This guide will delve into the molecular pharmacology of this compound, its signaling pathways, and the experimental methodologies used to characterize its effects, with a forward-looking perspective on its implications for opioid tolerance.

Molecular Profile and Pharmacology of this compound

This compound, with the IUPAC name methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate, is a synthetic small molecule that acts as a selective agonist at the NOP receptor.

Receptor Binding and Functional Activity

Quantitative data from various in vitro assays have established the potency and selectivity of this compound. The following tables summarize key pharmacological parameters.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Human NOP (ORL1) | 7.3 ± 0.9 | |

| Human μ-opioid | 140 ± 22 | |

| Human κ-opioid | 405 ± 54 | |

| Human δ-opioid | >1000 |

Table 1: Receptor Binding Affinities of this compound.

| Assay | Parameter | Value | Reference |

| GIRK Channel Activation (hNOP) | EC50 (nM) | 56.0 ± 9.3 | |

| cAMP Inhibition (hNOP) | EC50 (nM) | ~2000 | |

| cAMP Inhibition (hNOP) | Emax (% of N/OFQ) | 71.78 ± 3.45 | |

| β-arrestin Recruitment (hNOP) | Efficacy | Not measurable | |

| NOP Receptor Phosphorylation | Efficacy | No induction |

Table 2: In Vitro Functional Activity of this compound at the NOP Receptor.

Signaling Pathways of this compound

This compound's G protein bias is a central element of its pharmacological profile. Upon binding to the NOP receptor, it preferentially activates Gαi/o protein-mediated signaling cascades, leading to the inhibition of adenylyl cyclase and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Critically, it does not significantly engage the β-arrestin pathway, which is typically involved in receptor desensitization, internalization, and the activation of distinct downstream signaling effectors.

G Protein-Mediated Signaling

The primary signaling pathway activated by this compound is the G protein cascade. This leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Activation of GIRK Channels: The dissociation of the Gβγ subunit complex from Gαi leads to the direct activation of GIRK channels, causing potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability.

Lack of β-arrestin Pathway Engagement

In contrast to the endogenous ligand N/OFQ and other NOP agonists, this compound does not induce significant phosphorylation of the NOP receptor C-terminal tail, a critical step for the recruitment of β-arrestin proteins. Consequently, this compound fails to promote β-arrestin recruitment and subsequent receptor internalization. This lack of β-arrestin engagement is the hallmark of its G protein bias.

Effects on Opioid Tolerance

The development of tolerance to the analgesic effects of classical opioids like morphine is a major clinical challenge. This phenomenon is thought to be mediated, in part, by β-arrestin-dependent mechanisms, including receptor desensitization and downregulation. The hypothesis that G protein-biased opioid agonists might produce potent analgesia with reduced tolerance has been a significant driver of drug discovery efforts.

While there are no direct studies investigating the effect of this compound on the development of morphine tolerance, research on other selective NOP receptor agonists provides valuable insights. A study on the selective NOP agonist SCH221510 demonstrated that its co-administration with morphine accelerated the development of antinociceptive tolerance to morphine in female mice. This suggests that systemic activation of NOP receptors may facilitate the development of tolerance to MOR agonists.

The proposed mechanism for this effect involves the complex interplay between the NOP and MOR signaling systems. Activation of NOP receptors can functionally antagonize MOR-mediated effects, and chronic NOP activation may lead to adaptive changes in shared downstream signaling pathways that contribute to a state of tolerance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and the assessment of opioid tolerance.

In Vitro Assays

This assay measures the activation of GIRK channels downstream of NOP receptor activation, providing a functional readout of G protein signaling.

-

Cell Line: AtT-20 cells stably expressing the human NOP receptor.

-

Reagents:

-

Membrane potential-sensitive dye (e.g., FLIPR Potassium Assay Kit)

-

This compound and other test compounds

-

N/OFQ (as a reference agonist)

-

Pertussis toxin (PTX, as a Gαi/o inhibitor)

-

GIRK channel blocker (e.g., Tertiapin-Q)

-

-

Protocol:

-

Plate AtT-20-hNOP cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load cells with the membrane potential-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of this compound or reference compounds to the wells.

-

Monitor the change in fluorescence intensity over time. A decrease in fluorescence indicates membrane hyperpolarization due to K+ efflux through activated GIRK channels.

-

For control experiments, pre-incubate cells with PTX (to confirm Gαi/o coupling) or add a GIRK channel blocker after agonist stimulation (to confirm the involvement of GIRK channels).

-

Calculate EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor activation.

-

Cell Line: HEK293 or CHO cells stably expressing the human NOP receptor.

-

Reagents:

-

Forskolin (to stimulate adenylyl cyclase)

-

This compound and other test compounds

-

N/OFQ (as a reference agonist)

-

cAMP detection kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit)

-

-

Protocol:

-

Plate cells in a suitable multi-well plate and culture overnight.

-

Pre-incubate cells with varying concentrations of this compound or reference compounds for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay-based detection kit according to the manufacturer's protocol.

-

The signal will be inversely proportional to the amount of cAMP produced.

-

Calculate IC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.

-

In Vivo Assays

This behavioral assay measures the development of tolerance to the analgesic effect of an opioid.

-

Animal Model: Male C57BL/6 mice.

-

Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Drugs:

-

Morphine sulfate

-

This compound (or other test compound)

-

Saline (vehicle control)

-

-

Protocol:

-

Baseline Measurement: On day 0, determine the baseline hot plate latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

-

Induction of Tolerance: From day 1 to day 7 (or longer), administer morphine (e.g., 10 mg/kg, s.c.) twice daily. For the experimental group, co-administer this compound (at a specified dose and route) with each morphine injection. The control group receives morphine and the vehicle for this compound.

-

Assessment of Tolerance: On the test day (e.g., day 8), administer a challenge dose of morphine to all groups. Measure the hot plate latency at various time points after the morphine injection (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. A rightward shift in the dose-response curve or a decrease in the %MPE in the morphine-only group compared to the acute morphine effect indicates the development of tolerance. Compare the %MPE between the group receiving morphine alone and the group receiving morphine plus this compound to determine the effect of this compound on tolerance development.

-

Conclusion

This compound is a powerful pharmacological probe characterized by its potent, selective, and G protein-biased agonism at the NOP receptor. Its ability to activate G protein signaling without engaging the β-arrestin pathway makes it an invaluable tool for elucidating the distinct roles of these two major signaling cascades in NOP receptor function. While direct evidence is still needed, studies with other selective NOP receptor agonists suggest that activation of the NOP system may facilitate the development of tolerance to classical opioid analgesics. This finding has significant implications for the development of novel pain therapeutics, suggesting that NOP receptor antagonists, rather than agonists, might be beneficial as adjuncts to traditional opioid therapy to mitigate tolerance. Further research, including in vivo studies directly examining the interaction of this compound with chronic morphine administration, is crucial to fully understand the therapeutic potential of targeting the NOP receptor to combat the challenges of long-term opioid use.

References

- 1. Involvement of the nociceptin opioid peptide receptor in morphine-induced antinociception, tolerance and physical dependence in female mice - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Opioids | Involvement of the nociceptin opioid peptide receptor in morphine-induced antinociception, tolerance and physical dependence in female mice | springermedicine.com [springermedicine.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Orphanin FQ/nociceptin attenuates the development of morphine tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of NNC 63-0532

An In-Depth Technical Guide to NNC 63-0532: A Potent Nociceptin/Orphanin FQ Receptor Agonist

Introduction

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This centrally active compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the N/OFQ system, which is implicated in a range of processes including pain modulation, anxiety, and drug addiction.[1] Developed through the chemical modification of the moderately potent but non-selective lead compound, spiroxatrine, this compound exhibits significantly improved affinity and selectivity for the NOP receptor. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and experimental protocols related to this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester |

| Molecular Formula | C₂₇H₂₉N₃O₃ |

| Molecular Weight | 443.54 g/mol |

| CAS Number | 250685-44-0 |

Pharmacological Data

Receptor Binding Affinity

The binding affinity of this compound for the human NOP receptor and other selected receptors was determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) values are summarized below.

| Receptor | Radioligand | Ki (nM) | Selectivity vs. NOP |

| NOP (ORL-1) | [³H]-Nociceptin | 7.3 ± 0.9 | - |

| μ-opioid | [³H]-DAMGO | 140 ± 22 | ~19-fold |

| κ-opioid | [³H]-U69,593 | 405 ± 54 | ~55-fold |

| Dopamine D₂ₛ | [³H]-Spiperone | 209 ± 32 | ~29-fold |

| Dopamine D₃ | [³H]-Spiperone | 133 ± 14 | ~18-fold |

| Dopamine D₄.₄ | [³H]-Spiperone | 107 ± 9 | ~15-fold |

| Data sourced from Thomsen & Hohlweg (2000). |

Functional Activity

The functional activity of this compound was assessed in cellular assays measuring the modulation of second messenger systems and G-protein activation.

| Assay | Receptor | Cell Line | Measured Effect | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of max) |

| [³⁵S]-GTPγS Binding | NOP (ORL-1) | BHK | Stimulation | 305 ± 26 | 95 ± 4 |

| cAMP Accumulation | NOP (ORL-1) | BHK | Inhibition | 109 ± 11 | 98 ± 3 |

| [³⁵S]-GTPγS Binding | μ-opioid | CHO | Stimulation | >10,000 | - |

| Cytosensor Microphysiometer | Dopamine D₂ₛ | CHO | Antagonism | 2830 | - |

| Data sourced from Thomsen & Hohlweg (2000). |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation: Membranes were prepared from baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest (NOP, μ-opioid, κ-opioid, D₂ₛ, D₃, or D₄.₄).

-

Incubation: Cell membranes were incubated with a specific radioligand (e.g., [³H]-Nociceptin for NOP) and various concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

-

Data Analysis: IC₅₀ values (concentration of compound that inhibits 50% of specific binding) were determined by non-linear regression analysis. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound at G-protein coupled receptors.

Protocol:

-

Membrane Incubation: Membranes from cells expressing the receptor of interest were incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]-GTPγS, and varying concentrations of this compound.

-

Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

-

Separation: The reaction was terminated, and bound [³⁵S]-GTPγS was separated from unbound by filtration.

-

Quantification: The amount of membrane-bound [³⁵S]-GTPγS was measured using a scintillation counter.

-

Data Analysis: EC₅₀ values (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) were determined by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

Objective: To measure the functional effect of this compound on adenylyl cyclase activity.

Protocol:

-

Cell Culture: BHK cells expressing the human NOP receptor were cultured to confluency.

-

Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Cells were stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

-

Lysis and Quantification: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was determined using a competitive protein binding assay or an immunoassay.

-

Data Analysis: IC₅₀ values (concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP accumulation) were calculated.

Visualizations

Caption: NOP receptor signaling pathway activated by this compound.

Caption: Discovery workflow of this compound from its lead compound.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide agonist of the NOP receptor. Its development has provided the scientific community with an invaluable tool to investigate the complex roles of the N/OFQ system. The detailed pharmacological data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid research and related areas. The brain-penetrating properties of this compound further enhance its utility for in vivo studies aimed at understanding the central effects of NOP receptor activation.

References

NNC 63-0532: A Technical Guide on Brain Penetrability and Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 63-0532, chemically identified as (8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its development as a brain-penetrant molecule has made it a valuable tool for investigating the physiological roles of the N/OFQ system within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the available data on this compound's brain penetrability, its effects on the CNS, and the experimental protocols used to elucidate these properties.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| ORL-1 (human) | Human | [125I]-Tyr14-Nociceptin | 7.3 ± 0.9 | [1] |

| μ-opioid | Human | [3H]-Diprenorphine | 140 ± 22 | [1] |

| κ-opioid | Human | [3H]-Diprenorphine | 405 ± 54 | |

| Dopamine D2S | Human | Not Specified | 209 ± 32 | |

| Dopamine D3 | Human | Not Specified | 133 ± 14 | |

| Dopamine D4.4 | Human | Not Specified | 107 ± 9 | |

| Opioid (non-selective) | Rat | [3H]-Diprenorphine | 560 ± 55 |

Table 2: Functional Activity of this compound

| Assay | Receptor | Species | Activity | EC50 / IC50 (nM) | Efficacy | Reference |

| cAMP Formation | ORL-1 | BHK Cells | Agonist | 109 ± 11 | 98 ± 3% (vs. Nociceptin) | |

| [35S]-GTPγS Binding | ORL-1 | BHK Cells | Agonist | 305 ± 26 | 95 ± 4% (vs. Nociceptin) | |

| [35S]-GTPγS Binding | μ-opioid | Human | Weak Agonist | >10,000 | Not Determined | |

| Microphysiometer | Dopamine D2S | Not Specified | Antagonist/Weak Partial Agonist | 2830 ± 490 | Not Applicable |

Table 3: In Vivo Central Nervous System Effects of this compound

| Behavioral Test | Species | Administration Route | Dose | Observed Effect | Reference |

| Lordosis Behavior | Not Specified | Subcutaneous (s.c.) | Not Specified | Facilitation | |

| Locomotor Activity | Not Specified | Subcutaneous (s.c.) | Not Specified | Depression | |

| Paw-withdrawal Assay | Rat | Intravenous (i.v.) | 0.3 mg/kg | Anti-analgesia (delayed onset) |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

-

General Protocol for Membrane Preparations:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells for ORL-1, or rat cortical membranes) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [125I]-Tyr14-Nociceptin for ORL-1, [3H]-diprenorphine for opioid receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold buffer to remove unbound radioligand.

-